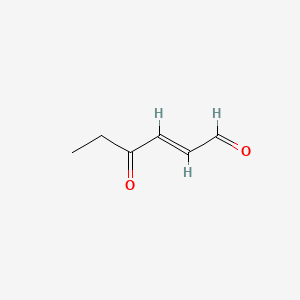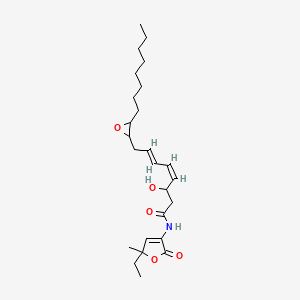
Korormicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Korormicin is a natural product found in Pseudoalteromonas with data available.
Wissenschaftliche Forschungsanwendungen
Discovery and Isolation
Korormicin was isolated from the marine bacterium, Pseudoalteromonas sp. F-420, and is known for its specific inhibitory activity against marine Gram-negative bacteria, with no effect on terrestrial microorganisms (Yoshikawa et al., 1997).
Antibacterial Mechanism
Korormicin targets a unique respiratory enzyme found only in prokaryotes, the Na+-pumping NADH:quinone oxidoreductase (Na+-NQR), making it a potent and specific inhibitor. This action is crucial for the survival of many Gram-negative human pathogens, including Vibrio cholerae and Pseudomonas aeruginosa. Korormicin binding to Na+-NQR results in the formation of reactive oxygen species, contributing to its bactericidal effect (Maynard et al., 2019).
Structural Analysis
The absolute configuration of korormicin was determined through a combination of methods, leading to successful total synthesis. This is pivotal for understanding its molecular interactions and potential modifications for enhanced efficacy (Uehara et al., 1999).
Resistance Mechanisms
Investigations into korormicin insensitivity revealed that a single point mutation in the NqrB subunit of the Na+-translocating NADH-quinone reductase in Vibrio alginolyticus can lead to significant resistance, highlighting the molecular specificity of korormicin's mode of action (Hayashi et al., 2002).
Derivatives and Modified Compounds
Research into korormicin derivatives isolated from the same bacterium showed variations in antibacterial activity, suggesting potential for developing new antibiotics or modifying korormicin for broader applications (Yoshikawa et al., 2003).
Eigenschaften
Produktname |
Korormicin |
|---|---|
Molekularformel |
C25H39NO5 |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(4Z,6E)-N-(5-ethyl-5-methyl-2-oxofuran-3-yl)-3-hydroxy-8-(3-octyloxiran-2-yl)octa-4,6-dienamide |
InChI |
InChI=1S/C25H39NO5/c1-4-6-7-8-9-12-15-21-22(30-21)16-13-10-11-14-19(27)17-23(28)26-20-18-25(3,5-2)31-24(20)29/h10-11,13-14,18-19,21-22,27H,4-9,12,15-17H2,1-3H3,(H,26,28)/b13-10+,14-11- |
InChI-Schlüssel |
OXOAWIMFJLEQMT-MBGGJNPXSA-N |
Isomerische SMILES |
CCCCCCCCC1C(O1)C/C=C/C=C\C(CC(=O)NC2=CC(OC2=O)(C)CC)O |
Kanonische SMILES |
CCCCCCCCC1C(O1)CC=CC=CC(CC(=O)NC2=CC(OC2=O)(C)CC)O |
Synonyme |
korormicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



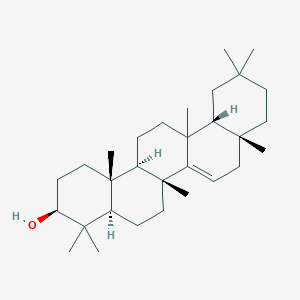
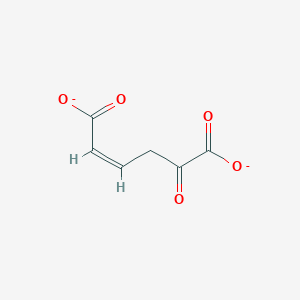
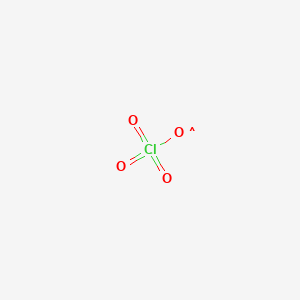
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
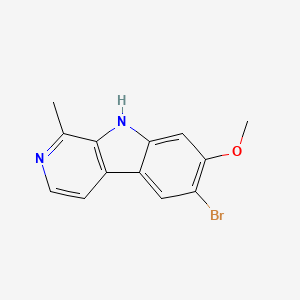
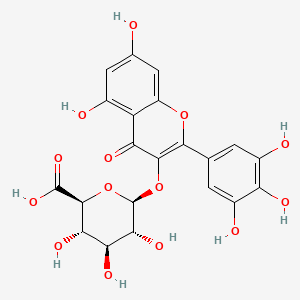
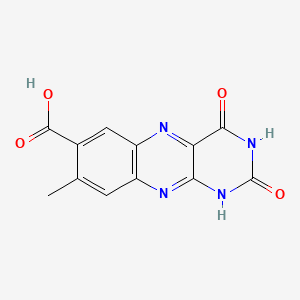
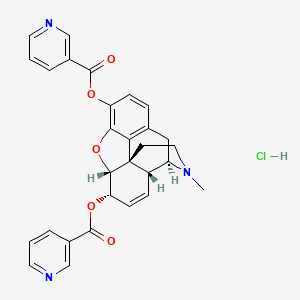
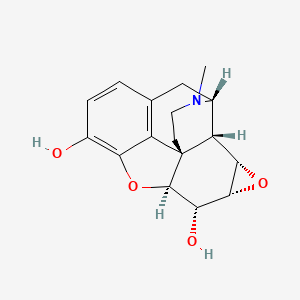
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
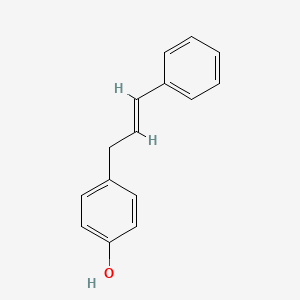
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)

